1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one

Beschreibung

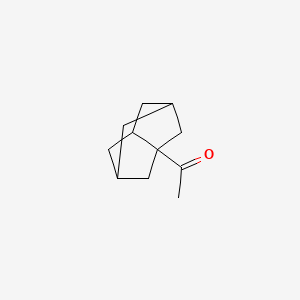

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is a bicyclic ketone derivative characterized by a rigid methanopentalenyl core fused with an ethanone group. The methanopentalenyl moiety imparts structural rigidity, influencing its binding affinity to biological targets.

Eigenschaften

IUPAC Name |

1-(3-tricyclo[3.3.1.03,7]nonanyl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-7(12)11-5-8-2-9(6-11)4-10(11)3-8/h8-10H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCFOTARMDNPPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC2C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Acetylation of Thujopsene Derivatives

The most well-documented route involves the acetylation of thujopsene (a sesquiterpene hydrocarbon) using acetic anhydride and polyphosphoric acid (PPA). This method, derived from cedarwood oil fractionation, proceeds via isomerization followed by Friedel-Crafts acylation:

Reaction Scheme:

-

Isomerization :

(-)-Thujopsene (5) → Octalin intermediate (8) (acid-catalyzed ring rearrangement). -

Acetylation :

Octalin (8) + Acetic anhydride → 1-Aceto-7,10-ethano-4,4,7-trimethyl-1(9)-octalin (6).

Conditions :

-

Catalyst: Polyphosphoric acid (PPA) at 60–80°C.

-

Solvent: Acetic anhydride (neat).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4–6 hours |

| Temperature | 60–80°C |

| Isomerization Step | H₂SO₄ or PPA in acetic acid |

| Product Purity | >95% (GC-MS) |

This method leverages the inherent stability of the tricyclic framework, with the acetyl group introduced regioselectively at the less hindered position.

Diels-Alder Cyclization Followed by Oxidation

An alternative approach employs Diels-Alder cyclization of functionalized dienes with acetylated dienophiles, followed by oxidation to install the ketone:

Reaction Steps :

-

Diels-Alder Reaction :

Furan-derived diene + Acetylated dienophile → Bicyclic adduct. -

Oxidation :

Adduct → Target ketone via Jones or Swern oxidation.

Optimization Notes :

Limitations :

-

Requires stereochemical control to avoid epimerization.

Catalytic Hydrogenation of Aziridine Intermediates

A patent-derived method utilizes aziridine intermediates for stereoselective synthesis:

Procedure :

-

Aziridine Formation :

(R)-Epichlorohydrin + 2-Ethyl-6-methyl aniline → Aziridine intermediate (S)-4 via Mitsunobu reaction.

Conditions :

-

Pressure: 30–50 psi H₂.

-

Solvent: Methanol or ethyl acetate.

Advantages :

Purification and Characterization

Chromatographic Techniques

Spectroscopic Confirmation

-

¹H NMR : Key signals at δ 2.1–2.3 (acetyl CH₃), 1.5–1.8 (bridgehead protons).

-

X-ray Crystallography : Used to confirm the structure of thioketal derivatives.

Industrial and Environmental Considerations

-

Scalability : The acetylation route (Section 2.1) is preferred for industrial production due to high yields and minimal byproducts.

-

Regulatory Status : Listed as "Inactive" in EPA TSCA inventories, suggesting limited commercial manufacturing.

Emerging Methodologies

Recent advances in photoredox catalysis (e.g., acridine-mediated reactions) show promise for mild, redox-neutral ketone synthesis . However, applicability to this tricyclic system remains unexplored.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-on kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Umwandlung in entsprechende Carbonsäuren oder andere oxidierte Formen.

Reduktion: Bildung von Alkoholen oder anderen reduzierten Derivaten.

Substitution: Austausch von funktionellen Gruppen durch andere Substituenten.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Verschiedene Nucleophile oder Elektrophile, abhängig von der gewünschten Substitution.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Zum Beispiel:

- Oxidation kann Carbonsäuren liefern.

- Reduktion kann Alkohole produzieren.

- Substitutionsreaktionen können eine große Bandbreite an funktionellen Gruppen einführen.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Behavior

The compound's ketone functional group allows it to undergo typical reactions associated with ketones, such as nucleophilic addition and oxidation reactions. These properties make it suitable for further chemical modifications, enhancing its utility in synthetic applications.

Applications in Fragrance and Flavor Industries

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one is recognized for its unique scent profile, which makes it valuable in the fragrance industry. Its structural characteristics contribute to its use as a flavoring agent in food products. The compound's olfactory properties can enhance the sensory experience of various consumer goods.

Medicinal Chemistry Potential

Recent studies suggest that this compound may exhibit binding affinity towards cannabinoid receptors. This interaction indicates potential psychoactive properties similar to those observed in synthetic cannabinoids. Its potential as a precursor for developing novel therapeutic agents targeting these receptors is an area of active research.

Case Study: Cannabinoid Receptor Interaction

In a study examining the binding affinities of various compounds to cannabinoid receptors, this compound showed promising results. The interaction studies revealed that it could act as an agonist or antagonist depending on the receptor type involved. Further research is warranted to fully understand its pharmacological profile and safety for human use.

Synthetic Chemistry Applications

The compound's unique structure allows for diverse synthetic applications. It can serve as an intermediate in the synthesis of more complex organic molecules. The ability to modify its structure through typical ketone reactions opens avenues for developing new compounds with tailored properties.

Wirkmechanismus

The mechanism by which 1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one exerts its effects would depend on its specific interactions with molecular targets. This could involve:

- Binding to enzymes or receptors.

- Modulating biochemical pathways.

- Influencing cellular processes.

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₁₇H₂₆O (based on related derivatives in ).

- Molecular Weight : ~226–356 g/mol (varies with substituents; see ).

- Physical Properties : Predicted density ranges from 1.262 to 1.318 g/cm³, with moderate solubility in polar solvents like DMSO .

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural Comparison of Ethanone Derivatives

Key Observations :

- The methanopentalenyl group in the target compound confers three-dimensional rigidity, enhancing receptor binding specificity compared to planar aromatic systems (e.g., benzofuran derivatives in ).

Key Observations :

Key Observations :

- Rolofylline’s activity is receptor-specific , unlike broad-spectrum antimicrobial benzofuran derivatives.

- Dimethylamino-substituted ethanones () lack direct biological data but serve as precursors for functionalized molecules.

Physicochemical Properties

Table 4: Physical Property Comparison

Biologische Aktivität

1-(Hexahydro-2,5-methanopentalen-3a(1H)-yl)ethan-1-one, also known as Ethanone, is a complex organic compound with the molecular formula C17H26O and a molecular weight of 246.3877 g/mol. This compound features a unique hexahydro framework and a ketone functional group, which influences its biological activity and potential applications in various fields, particularly in medicinal chemistry and the fragrance industry.

The compound's structure allows it to undergo typical reactions associated with ketones, including nucleophilic addition and oxidation. Its unique framework may also facilitate further chemical modifications, expanding its utility in synthetic chemistry and drug development.

Key Characteristics

- Molecular Formula : C17H26O

- Molecular Weight : 246.3877 g/mol

- IUPAC Name : 1-(2,3,4,7,8,8a-hexahydro-3,6,8,8-tetramethyl-1H-3a,7-methanoazulen-5-yl)-ethanone

- CAS Registry Number : 68039-35-0

Interaction with Cannabinoid Receptors

Research indicates that this compound may exhibit binding affinity towards cannabinoid receptors (CB1 and CB2). This interaction suggests potential psychoactive properties similar to those observed in other synthetic cannabinoids. The implications of this binding affinity are significant for developing therapeutic agents targeting the endocannabinoid system.

Case Studies and Experimental Findings

In a study assessing the biological activity of related compounds, some derivatives demonstrated moderate antibacterial activity when compared to standard drugs like penicillin at concentrations of 10 µg/mL. This suggests that similar derivatives of this compound may also possess antimicrobial properties worth exploring further .

Safety and Toxicology

Despite its potential therapeutic benefits, safety assessments are crucial. Preliminary findings indicate that compounds within this structural family may cause organ damage upon exposure. Specific attention should be paid to dosage and exposure duration to mitigate risks associated with toxicity .

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

| Compound Name | Molecular Formula | Key Features | Unique Aspects |

|---|---|---|---|

| 9-Acetyl-2,6,6,8-tetramethyltricyclo(5.3.1.01,5)undec-8-ene | C17H26O | Contains multiple methyl groups | Stronger scent profile |

| Cannabidiol | C21H30O2 | Non-intoxicating cannabinoid | Therapeutic uses without psychoactive effects |

| Ethanol | C2H6O | Simple alcohol structure | Commonly used solvent |

This table illustrates how this compound shares certain features with other compounds while maintaining distinct characteristics that may influence its biological activity.

Q & A

Q. Methodological Answer :

- Density Functional Theory (DFT) : Model the compound’s electronic structure to predict sites for electrophilic/nucleophilic attack. Compare with analogs like Rolofylline, an adenosine A1 antagonist with a similar bicyclic core .

- Molecular Dynamics (MD) Simulations : Assess interactions with biological targets (e.g., enzymes or receptors) by simulating docking poses. Use software like AutoDock Vina with force fields adjusted for non-covalent interactions.

- Contradiction resolution : If experimental bioactivity data conflict (e.g., antimicrobial vs. anti-inflammatory outcomes), use machine learning (QSAR models) to prioritize assays based on structural descriptors .

Advanced: How can researchers resolve discrepancies in reported biological activities of structurally similar ketones?

Q. Methodological Answer :

- Comparative bioassays : Test the compound against standardized panels (e.g., antimicrobial MIC assays, COX-2 inhibition) alongside analogs like 1-(2-chlorophenyl)-2-tetrazolyl ethanone .

- Dose-response profiling : Identify non-linear activity trends (e.g., hormetic effects) using logistic regression models.

- Metabolomic profiling : Use LC-MS to track metabolite formation in cell cultures, distinguishing direct activity from metabolic byproducts .

Basic: What safety protocols are critical when handling this compound?

Q. Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Storage : Store in sealed containers under inert gas (Ar) at 2–8°C to prevent oxidation.

- Disposal : Follow EPA guidelines for ketone waste (e.g., incineration with scrubbing for HCl byproducts) .

Advanced: How does the compound’s stereoelectronic profile influence its application in materials science?

Q. Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO gaps to assess suitability as a photosensitizer or charge-transfer agent.

- Thermogravimetric Analysis (TGA) : Measure thermal stability (decomposition >200°C for polymer composites) .

- Comparative studies : Benchmark against 1-(3,5,6-trimethylcyclohexenyl)ethanone, which exhibits similar rigidity and thermal resistance .

Basic: What chromatographic methods effectively purify this compound?

Q. Methodological Answer :

- Flash chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate, 8:1 to 4:1). Monitor fractions via UV-Vis at 254 nm.

- HPLC : Employ a C18 column (5 µm, 4.6 × 250 mm) with isocratic acetonitrile/water (70:30) at 1 mL/min. Retention time ~12 min .

Advanced: Can this compound serve as a precursor for radiopharmaceuticals?

Q. Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.